N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide is a compound that has garnered interest in various scientific fields due to its unique structural attributes and reactivity. This compound features a benzamide moiety coupled with a 4,6-bis(dimethylamino)-1,3,5-triazine group via an oxoethyl bridge, leading to diverse applications in chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 4,6-dichloro-1,3,5-triazine with dimethylamine under controlled conditions to form the bis(dimethylamino) derivative. This intermediate is then reacted with a suitable oxoethylating agent to introduce the oxoethyl group. Subsequently, the benzamide moiety is introduced via nucleophilic substitution or amidation reactions, often under basic or catalytic conditions to facilitate the formation of the final compound.
Industrial Production Methods
For large-scale production, the synthesis process is adapted to ensure scalability, yield, and cost-effectiveness. The use of high-throughput reactors and optimization of reaction parameters, such as temperature, pressure, and solvent systems, is crucial. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired product purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized under mild conditions using agents like hydrogen peroxide or sodium periodate.
Reduction: : Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : The triazine ring allows for nucleophilic substitution reactions, enabling modifications at the amino groups.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, sodium periodate.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: : Basic or acidic media, catalytic systems.
Major Products
Oxidation and reduction reactions typically yield altered triazine derivatives, while substitution reactions can result in various functionalized analogs depending on the nucleophiles used.
Scientific Research Applications
N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide finds applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Employed in studies involving enzyme inhibition and protein binding due to its triazine core.
Medicine: : Investigated for potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazine ring can act as a ligand for metal ions, influencing enzymatic activity. Additionally, the benzamide portion can engage in hydrogen bonding and hydrophobic interactions with proteins, affecting their conformation and function. The oxoethyl bridge facilitates these interactions by providing flexibility and spatial orientation.
Comparison with Similar Compounds
Compared to other triazine derivatives, N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide stands out due to its unique combination of structural features:
Similar Compounds: : Compounds like 2,4,6-tris(dimethylamino)-1,3,5-triazine and N-benzoyl-N',N'-dimethylurea share some reactivity but lack the specific connectivity and functional diversity.
Uniqueness: : The presence of the oxoethyl bridge and benzamide group provides a distinct set of chemical and biological properties, enhancing its versatility.
Properties
IUPAC Name |
N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-23(2)16-20-13(21-17(22-16)24(3)4)10-18-14(25)11-19-15(26)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,18,25)(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIJJACXDNTSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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